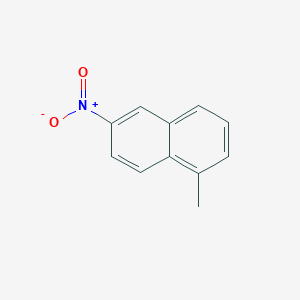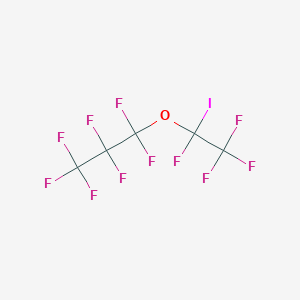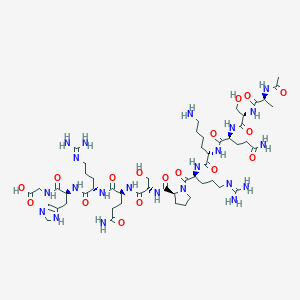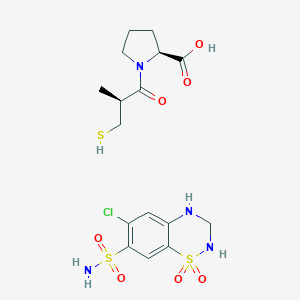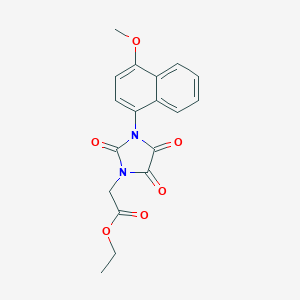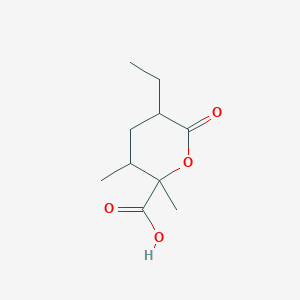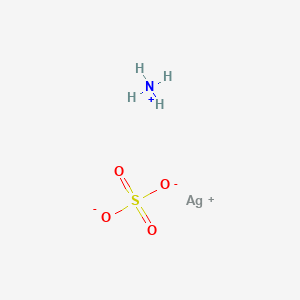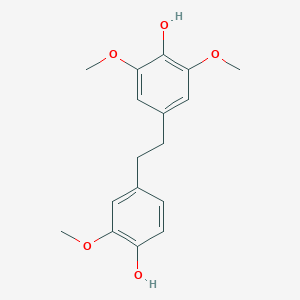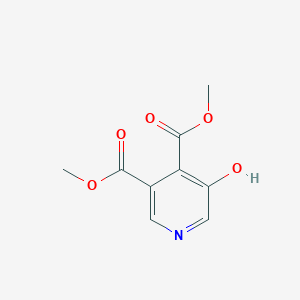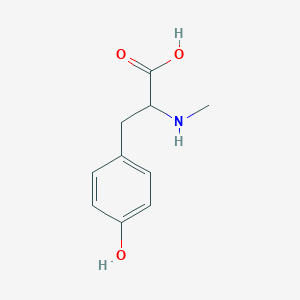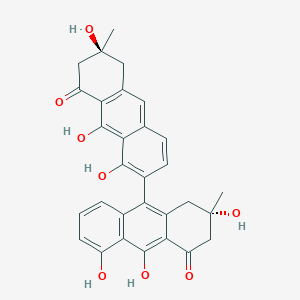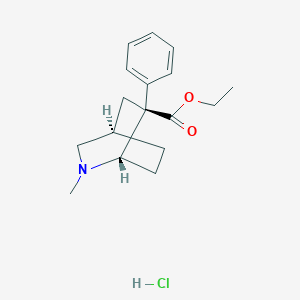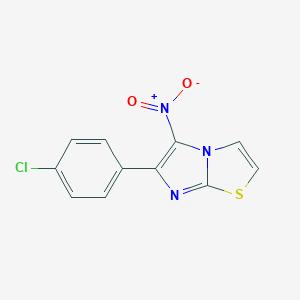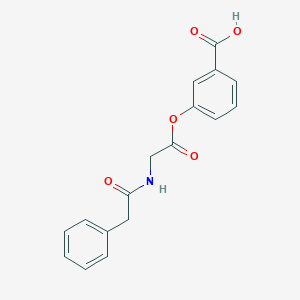
3-(((Phenylacetyl)glycyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Phenylacetyl)glycyl)oxy)benzoic acid, commonly known as PGBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
PGBA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, PGBA has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, PGBA has been studied for its potential use as a plant growth regulator, as it has been shown to enhance plant growth and yield. In environmental science, PGBA has been studied for its potential use in wastewater treatment, as it has been shown to effectively remove heavy metals from contaminated water.
Mécanisme D'action
The mechanism of action of PGBA is not fully understood, but it is believed to act through various pathways in the body. One proposed mechanism is that PGBA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. PGBA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer development.
Effets Biochimiques Et Physiologiques
PGBA has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, inhibit the growth of cancer cells, enhance plant growth and yield, and remove heavy metals from contaminated water. PGBA has also been shown to have antioxidant and antimicrobial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PGBA in lab experiments is its versatility, as it has potential applications in various fields. It is also relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments. PGBA is also relatively expensive compared to other compounds that have similar effects.
Orientations Futures
There are several future directions for PGBA research. One direction is to further investigate its potential applications in medicine, particularly in cancer treatment. Another direction is to explore its potential use as a plant growth regulator in agriculture. Additionally, further research is needed to fully understand the mechanism of action of PGBA and to optimize its use in lab experiments. Finally, there is potential for PGBA to be used in environmental science, particularly in the development of new wastewater treatment methods.
Méthodes De Synthèse
PGBA can be synthesized through a multi-step process that involves the reaction of phenylacetic acid with glycine, followed by the reaction of the resulting compound with salicylic acid. The final product is then purified using various techniques, such as recrystallization and column chromatography.
Propriétés
Numéro CAS |
108695-68-7 |
|---|---|
Nom du produit |
3-(((Phenylacetyl)glycyl)oxy)benzoic acid |
Formule moléculaire |
C17H15NO5 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
3-[2-[(2-phenylacetyl)amino]acetyl]oxybenzoic acid |
InChI |
InChI=1S/C17H15NO5/c19-15(9-12-5-2-1-3-6-12)18-11-16(20)23-14-8-4-7-13(10-14)17(21)22/h1-8,10H,9,11H2,(H,18,19)(H,21,22) |
Clé InChI |
YVDBYFABAPNOIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NCC(=O)OC2=CC=CC(=C2)C(=O)O |
Autres numéros CAS |
108695-68-7 |
Synonymes |
3-(((phenylacetyl)glycyl)oxy)benzoic acid PhAcGlcOB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



